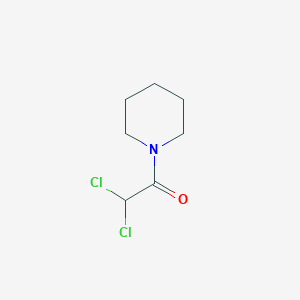
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a pyrimidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-aminopyrimidine with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, substituted pyrimidines, and various boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows for versatile functionalization, making it valuable in organic synthesis .
Biology
This compound has potential applications in biological research, particularly in the development of enzyme inhibitors and probes for studying biological pathways. Its ability to form reversible covalent bonds with diols makes it useful in the design of sensors and diagnostic tools.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It can be used in the design of drugs targeting specific enzymes or receptors, particularly in cancer and infectious disease research.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzyme activity or modulate biological pathways. The pyrimidine ring structure also contributes to its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminopyrimidine-5-boronic acid
- 2-Aminopyridine-5-boronic acid pinacol ester
- 3-Aminomethylphenylboronic acid hydrochloride
Uniqueness
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrimidine ring and a boronic acid group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to form reversible covalent bonds with diols sets it apart from other boronic acid derivatives .
Eigenschaften
Molekularformel |
C7H10BN3O3 |
|---|---|
Molekulargewicht |
194.99 g/mol |
IUPAC-Name |
[2-(2-oxopropylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H10BN3O3/c1-5(12)2-9-7-10-3-6(4-11-7)8(13)14/h3-4,13-14H,2H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
KSPYCOUYKCRYFF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)NCC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)




![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)






